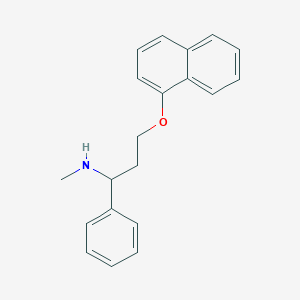

rac N-Demethyl Dapoxetine

説明

rac N-Demethyl Dapoxetine: is a racemic metabolite of dapoxetine, a selective serotonin reuptake inhibitor. This compound has the molecular formula C20H21NO and a molecular weight of 291.39 g/mol . It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of dapoxetine and its metabolites.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Demethyl Dapoxetine typically involves the demethylation of dapoxetine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .

化学反応の分析

Types of Reactions: rac N-Demethyl Dapoxetine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur with various nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Overview

rac N-Demethyl Dapoxetine is a racemic metabolite of Dapoxetine, primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI). This compound has garnered interest in various scientific fields, particularly in pharmacology, medicine, and analytical chemistry. Its applications range from clinical studies on premature ejaculation to serving as a reference material in research settings.

Scientific Research Applications

1. Pharmacological Studies

- Mechanism of Action : this compound functions by inhibiting the reuptake of serotonin in the central nervous system, thereby enhancing serotonergic activity. This mechanism is crucial in treating conditions like premature ejaculation by delaying ejaculation through increased serotonin levels .

- Clinical Trials : Numerous studies have evaluated the efficacy of Dapoxetine (and by extension, its metabolites) in managing premature ejaculation. These trials demonstrate significant improvements in intravaginal ejaculatory latency time compared to placebo .

2. Analytical Chemistry

- Reference Material : this compound is utilized as a reference standard in analytical chemistry for the identification and quantification of Dapoxetine and its metabolites. This application is vital for ensuring the accuracy and reliability of various analytical methods, including high-performance liquid chromatography (HPLC) .

- Quality Control : In pharmaceutical manufacturing, this compound serves as a standard for quality control processes, helping to maintain the integrity of drug formulations.

3. Metabolism and Pharmacokinetics

- Metabolic Studies : Research into the metabolism of Dapoxetine includes investigations into how this compound is processed within biological systems. Understanding its pharmacokinetic profile aids in optimizing dosing regimens and improving therapeutic outcomes .

- Comparative Studies : Studies comparing this compound with other SSRIs highlight its unique pharmacokinetic properties, such as rapid absorption and elimination, making it suitable for on-demand dosing scenarios .

Table 1: Summary of Clinical Findings on Dapoxetine

| Study Type | Sample Size | Treatment Group | Key Findings |

|---|---|---|---|

| Double-blind RCT | 1067 | Dapoxetine 30 mg vs Placebo | Significant increase in mean IELT (p < 0.001) |

| Double-blind RCT | 1162 | Dapoxetine 60 mg vs Placebo | Greater control over ejaculation reported (p < 0.001) |

| Integrated Analysis | Varies | Combined data from multiple RCTs | Consistent improvement in patient-reported outcomes |

Table 2: Pharmacokinetic Profile of Dapoxetine

| Parameter | Value |

|---|---|

| Peak Plasma Level | ~1 hour post-administration |

| Initial Half-life | ~1.4 hours |

| Terminal Half-life | 18.7 hours (30 mg dose) |

| Absorption Rate | Rapid |

Case Studies

Several case studies have demonstrated the effectiveness of this compound in clinical settings:

- Case Study 1 : A randomized controlled trial involving 6081 men assessed the impact of Dapoxetine on premature ejaculation. Results indicated a significant reduction in ejaculation-related distress and improved satisfaction with sexual performance .

- Case Study 2 : In animal models, dapoxetine administration led to measurable increases in ejaculation latency compared to controls, affirming its potential therapeutic benefits .

作用機序

The mechanism of action of rac N-Demethyl Dapoxetine involves the inhibition of serotonin reuptake. This compound binds to serotonin transporters, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, and the pathways involved are related to serotonin signaling .

類似化合物との比較

Dapoxetine: The parent compound, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation.

N-Desmethyl Dapoxetine: Another metabolite of dapoxetine with similar pharmacological properties.

Dapoxetine Hydrochloride: The hydrochloride salt form of dapoxetine used in pharmaceutical formulations

Uniqueness: rac N-Demethyl Dapoxetine is unique due to its specific role as a metabolite of dapoxetine. It provides insights into the metabolic pathways and pharmacokinetics of dapoxetine, which are crucial for understanding its therapeutic effects and potential side effects .

生物活性

Rac N-Demethyl Dapoxetine is a racemic metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation (PE). Understanding its biological activity is essential for assessing its therapeutic potential and safety profile. This article synthesizes current research findings, biochemical properties, and pharmacological effects associated with this compound.

- Molecular Formula : C20H21NO

- Molecular Weight : 291.39 g/mol

This compound functions similarly to its parent compound, dapoxetine, by selectively inhibiting the serotonin transporter (SERT). This inhibition leads to increased serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The pharmacological profile indicates a rapid onset of action and a relatively short half-life, making it suitable for on-demand use in clinical settings.

Pharmacokinetics

Dapoxetine exhibits unique pharmacokinetics characterized by:

- Rapid Absorption : Peak plasma concentrations are reached approximately one hour after administration.

- Half-Life : Initial half-life is about 1.5 hours, with a terminal half-life ranging from 18.7 to 21.9 hours depending on the dose .

Table 1: Summary of Biochemical Effects

| Parameter | Effect |

|---|---|

| Serotonin Reuptake | Inhibition leading to increased availability |

| Renal Function | Minimal adverse effects observed |

| Cellular Metabolism | Potential modulation through serotonin signaling |

Case Studies and Research Findings

- Renal Function Study : A study involving male albino rats assessed the effects of dapoxetine on renal function. Results indicated significant changes in BUN levels without evidence of cellular damage or apoptosis in renal tissues, suggesting a favorable safety profile for dapoxetine and its metabolites .

- Efficacy in Premature Ejaculation : Clinical trials demonstrated that dapoxetine effectively reduced the incidence of PE in men, with significant improvements noted at various doses. The rapid absorption and elimination profile supports its use as an on-demand treatment option .

- Pharmacokinetic Analysis : A double-blind study evaluated the pharmacokinetics of dapoxetine across different dosages, confirming its rapid absorption and minimal accumulation over time. This characteristic is particularly beneficial for patients requiring quick intervention .

特性

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472441 | |

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119357-18-5 | |

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。